molecular formula C15H16FN3O2S B2761851 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 459846-29-8

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2761851
CAS No.: 459846-29-8
M. Wt: 321.37
InChI Key: GGNSKMPLMPKAAM-UHFFFAOYSA-N
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Description

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a functional group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticancer properties. The compound has shown activity against various cancer cell lines, making it a candidate for further drug development.

    Material Science: The unique structural properties of oxadiazoles make them useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by interfering with key cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a significant aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one stands out due to its unique combination of a piperidine ring and an oxadiazole moiety. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-12-7-3-2-6-11(12)14-17-18-15(21-14)22-10-13(20)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNSKMPLMPKAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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